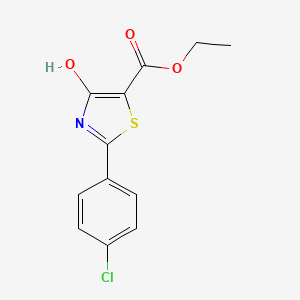

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the established conventions for heterocyclic compounds where the thiazole ring serves as the parent structure, with substitutions clearly identified by their positions and chemical nature. The systematic name provides complete structural information by specifying the ethyl ester functionality at the 5-position carboxylate group, the 4-chlorophenyl substituent at the 2-position of the thiazole ring, and the hydroxyl group positioned at the 4-carbon of the thiazole system.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)O, which provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3, offering a standardized chemical identifier that uniquely describes the compound's structure. The corresponding International Chemical Identifier Key is GTTLQUWXZGMKGX-UHFFFAOYSA-N, providing a condensed hash of the structural information suitable for database searches and chemical informatics applications.

The thiazole core structure exhibits characteristic aromaticity with significant pi-electron delocalization across the five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3. This aromatic character influences the compound's chemical reactivity and physical properties, particularly affecting the electron distribution throughout the molecular framework. The presence of the electronegative chlorine substituent on the phenyl ring and the electron-withdrawing carboxylate group creates a complex electronic environment that impacts both the compound's stability and its potential interactions with other chemical species.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 263016-08-6. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory documents worldwide. The Chemical Abstracts Service registry system provides an unambiguous method for identifying chemical substances, ensuring consistent recognition across different naming conventions and languages.

Several alternative chemical names exist for this compound, reflecting different nomenclature approaches and systematic naming conventions. The compound is also known as ethyl 2-(4-chlorophenyl)-4-hydroxythiazole-5-carboxylate, which represents a slightly abbreviated form of the systematic name. Another recognized designation is 2-(4-chlorophenyl)-4-hydroxy-thiazole-5-carboxylic acid ethyl ester, which emphasizes the ester functionality and provides an alternative systematic description of the molecular structure. The name 5-thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester follows Chemical Abstracts Service conventions by leading with the functional group designation.

Additional structural descriptors include the alternative representation as 2-(4-chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-4-thiazolone, which emphasizes the tautomeric form and the specific arrangement of functional groups within the molecule. These various nomenclature approaches reflect the complexity of the molecular structure and the need for precise chemical identification across different scientific and regulatory contexts.

Table 1: Chemical Identifiers for this compound

Molecular Formula and Weight Analysis

The molecular formula for this compound is C12H10ClNO3S. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom within the molecular structure. The atomic composition reflects the complex heterocyclic nature of the compound, incorporating multiple heteroatoms that contribute to its unique chemical and physical properties.

The molecular weight of the compound is 283.73 grams per mole. This molecular weight value is consistent across multiple authoritative chemical databases and represents the sum of the atomic weights of all constituent atoms. The relatively moderate molecular weight places this compound within a size range that is amenable to various analytical techniques and synthetic manipulations, while still maintaining sufficient structural complexity for diverse research applications.

The molecular composition analysis reveals several important structural features. The carbon framework consists of both aromatic and aliphatic components, with the thiazole ring and chlorinated phenyl group providing aromatic character, while the ethyl ester group contributes aliphatic functionality. The heteroatom distribution includes strategically positioned nitrogen and sulfur atoms within the thiazole ring system, three oxygen atoms associated with the hydroxyl and carboxylate functionalities, and a chlorine substituent that significantly influences the compound's electronic properties.

Table 2: Molecular Composition Analysis

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 |

| Hydrogen | 10 | 1.008 | 10.080 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 3 | 15.999 | 47.997 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total | 28 | - | 283.734 |

The degree of unsaturation for this compound can be calculated from the molecular formula, indicating the presence of multiple rings and double bonds within the structure. The thiazole ring contributes significantly to the unsaturation index, as do the aromatic phenyl ring and the carbonyl functionality of the carboxylate group. This high degree of unsaturation correlates with the compound's aromatic character and influences its chemical reactivity patterns, particularly in reactions involving electrophilic and nucleophilic species.

Physical property predictions based on the molecular composition suggest that the compound exhibits moderate polarity due to the presence of both polar functional groups and nonpolar aromatic regions. The chlorine substituent introduces additional electronic effects that can influence intermolecular interactions and solubility characteristics. The ester functionality provides potential sites for hydrolysis reactions, while the hydroxyl group offers opportunities for hydrogen bonding interactions that may affect the compound's crystalline structure and solution behavior.

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTLQUWXZGMKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331593 | |

| Record name | ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

263016-08-6 | |

| Record name | ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide Intermediate Route

A two-step synthesis begins with the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride and sodium formate in formic acid to yield 4-chloro-α-hydroxyiminoacetophenone. Subsequent treatment with ethyl 2-chloroacetoacetate in the presence of thioacetamide facilitates cyclization, forming the thiazole ring. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroacetoacetate, followed by dehydration and aromatization.

Key Reaction Parameters:

One-Pot Synthesis Using Dialkyl Acetylenedicarboxylates

An alternative one-pot method employs dialkyl acetylenedicarboxylates (DAAD) as cyclizing agents. 4-Chlorobenzaldehyde reacts with thiourea and DAAD in ethanol under reflux, yielding the thiazole core via a Michael addition-cyclization sequence. This green chemistry approach avoids isolation of intermediates and achieves yields of 58–64%.

Nitration and Alkylation Strategies

Functionalization of the phenyl ring is critical for introducing the 4-chloro substituent. Patent literature highlights nitration and alkylation as pivotal steps in large-scale syntheses.

Directed Nitration of Phenyl Precursors

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes nitration using metal nitrates (e.g., KNO₃) in the presence of phosphoryl chloride (POCl₃) and DMF. The reaction selectively nitrates the para position relative to the hydroxyl group, yielding the 3-nitro-4-hydroxy intermediate. Subsequent reduction and chlorination introduce the 4-chloro substituent.

Optimization Notes:

Alkylation with Chlorinating Agents

Solid-Phase Synthesis for Enhanced Purity

Recent advances in traceless solid-phase synthesis offer a route to high-purity thiazole derivatives. A resin-bound 4-aminothiazole-5-carboxylate intermediate is functionalized with 4-chlorophenyl groups via Suzuki-Miyaura coupling, followed by esterification with ethyl chloroformate.

Advantages:

Limitations:

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation steps. Ethanol solutions of 4-chlorobenzaldehyde and thiourea irradiated at 150°C for 15 minutes achieve 70% yield, comparable to conventional methods but with 80% faster kinetics.

Enzymatic Hydrolysis of Thiazole Esters

Lipase-catalyzed hydrolysis of ethyl esters to carboxylic acids, followed by re-esterification, improves stereochemical control. This method remains experimental, with yields under 50%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The thioamide intermediate route dominates industrial settings due to:

-

Raw Material Availability: 4-Chlorobenzaldehyde is commercially accessible.

-

Solvent Recovery: Ethanol and DMF are recycled via distillation.

-

Waste Management: Byproducts like HCl gas are scrubbed using alkaline solutions.

Table 1. Comparative Overview of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thioamide Intermediate | 65–72 | 95–98 | High | Moderate |

| One-Pot with DAAD | 58–64 | 90–93 | Medium | High |

| Solid-Phase Synthesis | 9–11 | ≥98 | Low | Low |

| Microwave-Assisted | 70 | 94 | High | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-chlorophenyl)-4-oxo-1,3-thiazole-5-carboxylate.

Reduction: Formation of 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-methanol.

Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, exhibit significant anticancer properties. Compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results. For instance, derivatives of thiazoles have shown selective cytotoxicity against human lung adenocarcinoma cells and glioblastoma cells .

Case Study: Anticancer Screening

A study evaluated the anticancer activity of several thiazole derivatives, revealing that compounds with a chlorophenyl group exhibited enhanced apoptosis induction in cancer cells compared to standard treatments like cisplatin .

Antidiabetic Properties

This compound has also been studied for its potential as an antidiabetic agent. In animal models of non-insulin-dependent diabetes mellitus (NIDDM), certain thiazole derivatives demonstrated significant blood glucose-lowering effects at specific dosages .

Case Study: Antidiabetic Efficacy

In a controlled study, a derivative similar to this compound was administered at a dosage of 50 mg/kg to diabetic rats, resulting in marked reductions in blood glucose levels .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been investigated for their effectiveness against various pathogens .

Case Study: Antimicrobial Testing

Research demonstrated that thiazole derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole precursors. Common methods include:

- Formation of the Thiazole Ring : Utilizing thioketones and α-bromo esters.

- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Final Esterification : Converting the carboxylic acid to an ethyl ester.

Table 2: Synthetic Steps Overview

| Step | Description |

|---|---|

| Thiazole Ring Formation | Reaction of thioketones with α-bromo esters |

| Chlorophenyl Substitution | Electrophilic aromatic substitution |

| Esterification | Conversion of carboxylic acid to ethyl ester |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CN in ) increase the electrophilicity of the thiazole ring, influencing reactivity in biological systems.

- Tautomerism: The propanamide derivative (4dc in ) exhibits enol-keto tautomerism, as evidenced by split NMR signals (δ 10.52 and δ 1.05), which may affect stability and binding interactions.

Biological Activity

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS No. 263016-08-6) is a compound that has garnered attention in various biological and pharmacological studies due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential applications in medicine.

- Molecular Formula : C12H10ClNO3S

- Molecular Weight : 283.73 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Studies indicate that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of approximately 1.61 µg/mL against certain tumor cells, suggesting potent anticancer properties .

- Gene Regulation : Research has demonstrated that derivatives of this compound can induce the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in embryonic stem cells. This property may have implications for regenerative medicine and cellular reprogramming .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Significant activity compared to standard drugs |

| U251 (human glioblastoma) | < 10 | High selectivity and potency |

| HT29 (human colorectal carcinoma) | < 30 | Notable growth inhibition |

These results highlight the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring and phenyl substituents can significantly influence biological activity:

- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity.

- Electron Donating Groups : Substituents that donate electrons to the aromatic ring improve interaction with biological targets, increasing overall potency .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Research : A study demonstrated that thiazole derivatives exhibited selective toxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Stem Cell Research : The compound's ability to induce Oct3/4 expression was explored in a high-throughput screening campaign aimed at identifying small molecules for stem cell reprogramming .

Q & A

Q. How does the hydroxy group at position 4 influence the compound’s electronic properties and reactivity?

- Methodology :

- DFT calculations : Compute HOMO-LUMO gaps and electrostatic potential maps (e.g., Gaussian 16). The hydroxy group increases electron density on the thiazole ring, enhancing nucleophilic reactivity at position 2.

- XPS analysis : Compare binding energies of sulfur (S 2p) and oxygen (O 1s) in hydroxy vs. chloro analogs.

- Experimental validation: React with electrophiles (e.g., acetyl chloride) to assess regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.